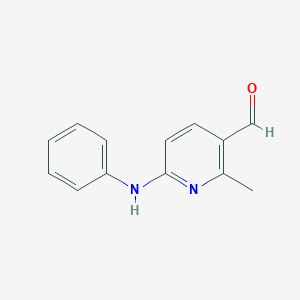

2-Methyl-6-(phenylamino)nicotinaldehyde

Description

2-Methyl-6-(phenylamino)nicotinaldehyde is a nicotinaldehyde derivative characterized by a methyl group at the 2-position and a phenylamino substituent at the 6-position of the pyridine ring. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to nicotinamide (NAM) derivatives, which are central to NAD+ biosynthesis and enzymatic inhibition studies . Its synthesis typically involves multi-step reactions, such as coupling aryl amines with halogenated nicotinaldehydes under catalytic conditions, as exemplified in patent literature for related diazepan orexin receptor antagonists .

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

6-anilino-2-methylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H12N2O/c1-10-11(9-16)7-8-13(14-10)15-12-5-3-2-4-6-12/h2-9H,1H3,(H,14,15) |

InChI Key |

IVAANHLYZYMCOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylamino)nicotinaldehyde can be achieved through several methods. One common approach involves the reaction of 2-methyl-6-nitronicotinaldehyde with aniline under reducing conditions. The nitro group is reduced to an amino group, forming the desired product. Another method involves the direct amination of 2-methyl-6-chloronicotinaldehyde with aniline in the presence of a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylamino)nicotinaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

Oxidation: 2-Methyl-6-(phenylamino)nicotinic acid.

Reduction: 2-Methyl-6-(phenylamino)nicotinalcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Methyl-6-(phenylamino)nicotinaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(phenylamino)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenylamino group may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Nicotinaldehyde Derivatives

Role in Autocatalytic Reactions

- 5-Fluoro-6-((trimethylsilyl)ethynyl)-nicotinaldehyde (FPyII) : Exhibits superior performance in the Soai reaction (asymmetric autocatalysis) due to low Lewis basicity at the pyrimidine nitrogen, which minimizes inhibitory side reactions. This contrasts with derivatives bearing electron-donating groups, which may reduce catalytic efficiency .

Biological Activity

2-Methyl-6-(phenylamino)nicotinaldehyde is a derivative of nicotinaldehyde, characterized by a methyl group at the 2-position and a phenylamino group at the 6-position of the pyridine ring. This unique substitution pattern enhances its biological activity, making it a compound of interest in medicinal chemistry and pharmacology. The following sections detail its biological activities, mechanisms of action, and potential therapeutic applications based on existing research.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 212.25 g/mol

- Structure : The compound features a pyridine ring with a phenylamino substituent and an aldehyde functional group, which are critical for its biological interactions.

Research indicates that this compound interacts with various molecular targets, potentially modulating enzyme activities and influencing metabolic pathways. Its mechanisms may include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic processes, which could be beneficial in conditions such as diabetes where enzyme regulation is crucial.

- Receptor Binding : It may bind to specific receptors, influencing cellular signaling pathways that are relevant in various diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

The compound exhibits significant inhibitory effects on enzymes such as α-amylase, which plays a vital role in carbohydrate metabolism. This property is particularly relevant for managing postprandial blood glucose levels in diabetic patients .

2. Antioxidant Activity

Preliminary studies suggest that derivatives of nicotinaldehydes possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

3. Anticancer Potential

Some studies have indicated that compounds with similar structures to this compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of nicotinaldehyde derivatives, including this compound:

- Study on α-Amylase Inhibition : A study reported the synthesis and evaluation of various substituted nicotinaldehydes as α-amylase inhibitors. The results showed that certain derivatives significantly inhibited enzyme activity, suggesting potential applications for diabetes management .

- Antioxidant Activity Assessment : Research has demonstrated that certain nicotinaldehyde derivatives can scavenge free radicals, indicating their potential as antioxidant agents. This activity is crucial for developing therapeutic agents aimed at reducing oxidative damage in cells.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Unique Features |

|---|---|

| 6-(Phenylamino)nicotinaldehyde | Direct phenyl attachment enhances biological activity; potential drug candidate. |

| 4-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde | Methyl substitution alters solubility and reactivity; requires further study. |

| 3-Pyridinecarboxaldehyde, 6-(methylphenylamino) | Different aldehyde positioning affects reactivity; potential for varied applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.